molecular formula C8H3F3N2O3 B1612131 2-Nitro-4-(trifluoromethoxy)benzonitrile CAS No. 142494-69-7

2-Nitro-4-(trifluoromethoxy)benzonitrile

Cat. No.: B1612131
CAS No.: 142494-69-7
M. Wt: 232.12 g/mol
InChI Key: RJIQRRVMKNNZPE-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F3N2O3 It is a benzonitrile derivative containing both nitro and trifluoromethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(trifluoromethoxy)benzonitrile typically involves multiple steps. One common method starts with the nitration of 4-(trifluoromethoxy)benzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, or other metal catalysts.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide, and other strong bases.

Major Products Formed

Scientific Research Applications

2-Nitro-4-(trifluoromethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-4-(trifluoromethoxy)benzonitrile depends on its specific application. In organic synthesis, its reactivity is primarily influenced by the electron-withdrawing effects of the nitro and trifluoromethoxy groups, which activate the aromatic ring towards nucleophilic substitution. In pharmaceutical research, the compound’s interactions with biological targets are determined by its structural features and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-4-(trifluoromethoxy)benzonitrile is unique due to the presence of both nitro and trifluoromethoxy groups, which impart distinct electronic properties and reactivity patterns. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity profiles .

Properties

IUPAC Name

2-nitro-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O3/c9-8(10,11)16-6-2-1-5(4-12)7(3-6)13(14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIQRRVMKNNZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592997
Record name 2-Nitro-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142494-69-7
Record name 2-Nitro-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-nitro-4-trifluoromethoxy-bromobenzene (2.0 g) in N,N-dimetbylformamide (2 ml) was treated with copper (I) cyanide (0.62 g) and the mixture heated at 150° C. for 1 hour. Toluene (10 ml) was added and the mixture was maintained at reflux for 1 hour. The mixture was filtered and the filtrate evaporated to give a dark oil which was purified by chromatography eluting with ethyl acetate/hexane (1:9) to give 2-nitro-4-trifluoromethoxybenzonitrile (1.1 g) as a yellow liquid, NMR (CDCl3) 7.65(m,1H), 8.0(d,1H), 8.15(m,1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
N#C[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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